Ladostigil

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Ladostigil umfasst mehrere Schritte, beginnend mit der Synthese des Indanamin-Kerns, gefolgt von der Einführung der Propargyl- und Carbamoylgruppe. Der Prozess umfasst typischerweise die folgenden Schritte:

Synthese des Indanamin-Kerns: Der Indanamin-Kern wird durch eine Reihe von Reaktionen synthetisiert, darunter Cyclisierung und Aminierung.

Einführung der Propargylgruppe: Die Propargylgruppe wird durch eine Propargylierungsreaktion eingeführt, typischerweise unter Verwendung von Propargylbromid und einer geeigneten Base.

Bildung des Carbamats: Der letzte Schritt beinhaltet die Bildung der Carbamoylgruppe durch Reaktion mit einem geeigneten Isocyanat.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von Durchflussreaktoren, optimierte Reaktionsbedingungen und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ladostigil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Propargylgruppe, was zur Bildung von Oxiden führt.

Reduktion: Reduktionsreaktionen können an der Carbamoylgruppe auftreten, was zur Bildung von Aminen führt.

Substitution: Substitutionsreaktionen können am Indanamin-Kern auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogenierungsmittel und Nucleophile.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oxiden und hydroxylierten Derivaten.

Reduktion: Bildung von Aminen und reduzierten Carbamoylderivaten.

Substitution: Bildung von halogenierten und anderen substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Mechanismen der Acetylcholinesterase- und Monoaminoxidase-Hemmung zu untersuchen.

Medizin: Wird für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer-Krankheit, Lewy-Körperchen-Krankheit und Parkinson-Krankheit untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika verwendet, die auf neurodegenerative Erkrankungen abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch mehrere Mechanismen:

Hemmung von Acetylcholinesterase und Butyrylcholinesterase: Dies führt zu erhöhten Acetylcholinspiegeln im Gehirn und verbessert die kognitive Funktion.

Hemmung von Monoaminoxidase B: Dies führt zu erhöhten Monoaminspiegeln wie Dopamin, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sind.

Antioxidative und entzündungshemmende Wirkungen: This compound reduziert oxidativen Stress und Entzündungen, die Schlüsselfaktoren bei neurodegenerativen Erkrankungen sind.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease and Mild Cognitive Impairment

Ladostigil has been investigated in clinical trials for its efficacy in treating mild cognitive impairment (MCI) and Alzheimer's disease. A notable Phase 2 clinical trial assessed its safety and effectiveness over three years with 210 participants. Results indicated that while this compound did not significantly delay the progression to dementia, it was associated with less volume loss in the brain and hippocampus compared to placebo .

Neuroprotection in Animal Models

Research involving animal models has highlighted this compound's neuroprotective capabilities:

- In studies with aging rats, treatment with this compound prevented declines in recognition and spatial memory while suppressing inflammatory cytokines such as IL-1β and IL-6 by approximately 50% .

- In models of global ischemia and traumatic brain injury, this compound exhibited significant protective effects against neuronal damage .

Case Study 1: Phase 2 Clinical Trial for MCI

A clinical trial conducted across multiple European countries involved patients aged 55 to 85 diagnosed with MCI. Participants were randomized to receive either this compound or placebo. Although no significant differences were observed in progression to Alzheimer's disease, those treated with this compound experienced less atrophy in brain structures over time .

Case Study 2: Neuroprotective Effects in Aging Rats

In a controlled study involving aging rats treated with this compound for six months, researchers noted improvements in cognitive function alongside a marked reduction in inflammatory markers. This suggests potential applications for this compound in age-related cognitive decline management .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Findings | Outcome |

|---|---|---|

| Phase 2 Clinical Trial (MCI) | No significant delay in dementia progression; reduced brain volume loss | Safe but not clinically effective |

| Animal Model (Aging Rats) | Prevented cognitive decline; reduced IL-1β and IL-6 levels | Neuroprotective effects observed |

| Neurodegenerative Rat Models | Anti-apoptotic effects; improved spatial memory after ischemic events | Significant neuroprotection |

Wirkmechanismus

Ladostigil exerts its effects through multiple mechanisms:

Inhibition of Acetylcholinesterase and Butyrylcholinesterase: This leads to increased levels of acetylcholine in the brain, improving cognitive function.

Inhibition of Monoamine Oxidase B: This leads to increased levels of monoamines, such as dopamine, which are beneficial in treating neurodegenerative diseases.

Antioxidant and Anti-inflammatory Effects: This compound reduces oxidative stress and inflammation, which are key factors in neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Ladostigil ist einzigartig in seiner Kombination aus mehreren Wirkmechanismen. Ähnliche Verbindungen umfassen:

Rivastigmin: Ein Acetylcholinesterase-Inhibitor, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.

Rasagilin: Ein Monoaminoxidase-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Selegilin: Ein weiterer Monoaminoxidase-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

This compound kombiniert die Cholinesterase-hemmende Aktivität von Rivastigmin mit den Monoaminoxidase-hemmenden und neuroprotektiven Wirkungen von Rasagilin, wodurch es zu einem multifunktionalen Medikament mit potenziellen Vorteilen für die Behandlung neurodegenerativer Erkrankungen wird .

Biologische Aktivität

Ladostigil, a novel compound with neuroprotective properties, has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease and mild cognitive impairment (MCI). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future research.

This compound exhibits multiple biological activities that contribute to its neuroprotective effects:

- Anti-Apoptotic Activity : this compound has shown potent anti-apoptotic properties in various in vitro and in vivo models. It regulates amyloid precursor protein processing and activates key signaling pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for neuronal survival .

- Oxidative Stress Reduction : The compound reduces oxidative stress by enhancing antioxidant defenses and preventing microglial activation. This is particularly relevant in aging models where oxidative damage is prevalent .

- Neurotrophic Factor Modulation : this compound promotes the upregulation of neurotrophic factors, which support neuronal growth and survival. This effect is associated with the prevention of mitochondrial dysfunction .

- Cytokine Release Modulation : Recent studies indicate that this compound significantly reduces the release of pro-inflammatory cytokines such as IL-6 and IL-1β from activated microglia, suggesting an anti-inflammatory role that could mitigate neuroinflammation associated with neurodegenerative diseases .

Clinical Findings

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in patients with MCI. Key findings include:

- Phase 2 Trials : In a randomized, double-blind, placebo-controlled trial involving 210 patients over 36 months, this compound did not significantly delay progression to Alzheimer’s disease compared to placebo. However, it was associated with less brain volume loss in the hippocampus and whole brain, indicating a potential protective effect against atrophy .

- Safety Profile : The compound was well tolerated among participants, with adverse events being comparable between this compound and placebo groups. Notably, there were fewer serious adverse events reported in the this compound group .

Data Table: Summary of Key Clinical Trial Results

Case Studies

- Neuroprotective Efficacy : In animal models of neurodegeneration, this compound demonstrated significant neuroprotective effects against ischemic damage and traumatic brain injury. The compound reduced neuronal death markers and preserved mitochondrial integrity .

- Cognitive Function Improvement : A study assessing spatial memory impairment induced by scopolamine in rats found that this compound significantly improved cognitive performance, suggesting its potential as a cognitive enhancer .

Eigenschaften

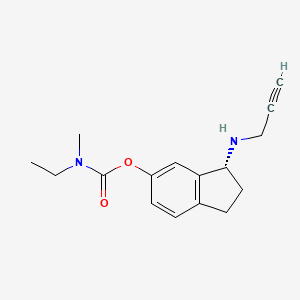

IUPAC Name |

[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXOCOHMBFOVJS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045854 | |

| Record name | Ladostigil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209394-27-4 | |

| Record name | Ladostigil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209394-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ladostigil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ladostigil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ladostigil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LADOSTIGIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.